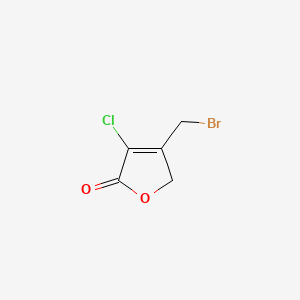

3-Chloro-4-(bromomethyl)-2(5H)-furanone

Description

Overview of Furanone Heterocycles in Organic and Biological Systems

Furanones are a class of heterocyclic organic compounds featuring a five-membered ring containing an oxygen atom and a ketone group. youtube.com The 2(5H)-furanone structure, specifically, is a core motif found in numerous natural products and synthetically important molecules. nih.gov These compounds are recognized for their versatile chemical reactivity, which makes them valuable intermediates in the synthesis of more complex heterocyclic systems. nih.govorganic-chemistry.org

In biological systems, the furanone scaffold is present in a variety of molecules exhibiting a wide spectrum of activities. nih.gov Natural furanone derivatives have been isolated from both terrestrial plants and marine organisms. nih.govresearchgate.net These natural products often possess significant biological properties, including anti-inflammatory, antimicrobial, and antitumor activities. nih.gov The inherent reactivity of the furanone ring, particularly its potential as a Michael acceptor, often underlies its biological effects, allowing it to interact with cellular nucleophiles like proteins and DNA. researchgate.net

Significance of Halogenated Furanones in Environmental and Biological Contexts

The introduction of halogen atoms (such as chlorine and bromine) to the furanone core dramatically influences its chemical properties and biological significance. Halogenated furanones are a notable class of compounds that have garnered considerable attention due to their emergence from both natural and anthropogenic sources.

In the environment, halogenated furanones are of significant interest as disinfection byproducts (DBPs) in drinking water. researchgate.netacs.org The process of water chlorination, while essential for public health, can lead to the reaction of chlorine with natural organic matter, such as humic acids, to form a variety of halogenated compounds. wikipedia.org Among the most studied of these is 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as Mutagen X or MX. wikipedia.orgnih.gov MX and its brominated analogues are potent mutagens and are considered environmental carcinogens, contributing significantly to the mutagenic activity of chlorinated water. researchgate.netwikipedia.orgnih.gov The presence and concentration of these compounds, including brominated forms, are influenced by factors like the bromide concentration in the source water and the specific water treatment methods used. acs.orgnih.gov

From a biological standpoint, halogenated furanones produced by marine algae, such as Delisea pulchra, serve as a natural defense mechanism. researchgate.netoup.comucc.ie These compounds can interfere with bacterial communication systems known as quorum sensing. oup.comnih.govnih.gov By disrupting quorum sensing, these furanones can inhibit bacterial biofilm formation and the expression of virulence factors, making them a subject of research for developing novel antimicrobial strategies. oup.comnih.gov

Research Landscape and Specific Focus on 3-Chloro-4-(bromomethyl)-2(5H)-furanone

The research landscape for halogenated furanones is dominated by studies on highly mutagenic disinfection byproducts like MX and its analogues. nih.govnih.govresearchgate.net Extensive research has been conducted on the genotoxicity, carcinogenicity, and mechanisms of action of these compounds. nih.govnih.govresearchgate.net Computational studies have correlated the mutagenicity of various halogenated 2(5H)-furanones with their electrophilicity and molecular orbital energies. nih.gov

In contrast, the specific compound This compound is a less-studied member of this family. It represents a hybrid structure, incorporating both chlorine on the furanone ring and bromine on the methyl substituent. This unique halogenation pattern positions it as an interesting subject for comparative studies against its more famous relatives, such as MX and the fully brominated furanones. Its properties are likely influenced by the distinct electronegativity and leaving group abilities of both chlorine and bromine atoms.

While direct, extensive research on this compound is not widely published, its structural similarity to potent mutagens suggests it is a compound of interest in toxicology and environmental science. Its investigation would help to elucidate the structure-activity relationships within this class of compounds, particularly regarding how the interplay of different halogens affects mutagenicity and reactivity.

Below is a data table comparing the physicochemical properties of this compound with related halogenated furanones.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₅H₄BrClO₂ | ~211.44 |

| 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone | C₅H₄Cl₂O₃ | 182.99 nih.gov |

| 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | C₅H₃Cl₃O₃ | 217.43 wikipedia.org |

| 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | C₅H₃Br₂ClO₃ | 306.34 cymitquimica.comncats.io |

| (Z-)-4-Bromo-5-(bromomethylene)-2(5H)-furanone | C₅H₂Br₂O₂ | 253.88 sigmaaldrich.com |

Interdisciplinary Relevance: From Synthetic Chemistry to Mechanistic Biology

The study of this compound and its analogues sits (B43327) at the crossroads of multiple scientific disciplines.

Synthetic Chemistry: The furanone core is a versatile building block. nih.gov The synthesis of specifically halogenated furanones like this compound presents unique challenges and opportunities for developing novel synthetic methodologies. documentsdelivered.com These compounds can serve as precursors for creating a diverse library of heterocyclic molecules for various applications. nih.govorganic-chemistry.org

Environmental Science: As potential disinfection byproducts, understanding the formation, occurrence, and degradation of mixed halogenated furanones is crucial for assessing water quality and developing safer water treatment technologies. researchgate.netnih.gov Research into these compounds helps to build a more complete picture of the risks associated with chemical water disinfection.

Mechanistic Biology and Toxicology: The primary biological interest in compounds like this compound stems from their potential mutagenicity and genotoxicity. nih.govnih.gov Studying how the specific arrangement of chloro and bromo substituents impacts DNA damage and cellular repair mechanisms provides fundamental insights into the molecular basis of chemical carcinogenesis. nih.gov Furthermore, the ability of halogenated furanones to modulate biological pathways, such as quorum sensing in bacteria, opens avenues for biomedical research, including the development of anti-biofilm agents. oup.compsu.edu

Structure

2D Structure

3D Structure

Properties

CAS No. |

199536-65-7 |

|---|---|

Molecular Formula |

C5H4BrClO2 |

Molecular Weight |

211.44 g/mol |

IUPAC Name |

3-(bromomethyl)-4-chloro-2H-furan-5-one |

InChI |

InChI=1S/C5H4BrClO2/c6-1-3-2-9-5(8)4(3)7/h1-2H2 |

InChI Key |

AXFXZYOIFHVDGB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(C(=O)O1)Cl)CBr |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Chloro 4 Bromomethyl 2 5h Furanone

Directed Synthesis of the Furanone Core and Halogenation Reactions

The synthesis of 3-Chloro-4-(bromomethyl)-2(5H)-furanone necessitates a strategic approach that involves the initial formation of the core furanone ring followed by specific halogenation reactions. The 2(5H)-furanone skeleton is a prevalent motif in numerous natural products and pharmacologically active compounds, making its synthesis a subject of extensive research. nih.govnih.gov

Multi-step Organic Synthesis Pathways

The construction of specifically substituted furanones like the target compound is typically achieved through multi-step pathways. A common strategy begins with readily available precursors that are cyclized to form the furanone ring, which is then functionalized. For instance, furfural (B47365) serves as a suitable substrate for producing the 2(5H)-furanone core. nih.govwikipedia.org Oxidation of furfural with agents like performic acid or hydrogen peroxide can yield furanone structures. orgsyn.orggoogle.com

Another versatile approach starts with mucohalic acids, such as mucochloric acid (MCA) or mucobromic acid (MBA). nih.gov These compounds already possess the 2(5H)-furanone ring and halogen substituents. nih.gov Synthetic pathways can involve the chemical modification of these existing halogens and other functional groups. For example, the hydroxyl group at the C5 position of 3,4-dihalo-5-hydroxy-2(5H)-furanones is highly reactive and can be readily converted into other functionalities. nih.gov A plausible pathway to the target compound could involve the selective reduction of a precursor like 3,4-dichloro-5-hydroxy-2(5H)-furanone, followed by functional group interconversion to introduce the bromomethyl group at the C4 position.

Halogenation Procedures at the Furanone Ring and Side Chains

Halogenation is a critical step in the synthesis of this compound. The introduction of chlorine and bromine atoms onto the furanone ring and its side chains can be achieved through various methods.

Ring Halogenation: The direct halogenation of the 2(5H)-furanone ring is a common procedure. For instance, treating 4-methoxy-2(5H)-furanone with N-Bromosuccinimide (NBS) in carbon tetrachloride yields a mixture of brominated products, including 3-bromo-4-methoxy-2(5H)-furanone. unipi.it Similarly, the addition of bromine to 2(5H)-furanone, followed by dehydrobromination, can produce 3-bromo-2(5H)-furanone. unipi.it Chlorination can be accomplished using reagents like thionyl chloride (SOCl₂) in the presence of a catalyst such as zinc chloride. nih.gov

Side-Chain Halogenation: The introduction of the bromomethyl group often starts from a hydroxymethyl or methyl precursor at the C4 position. A hydroxymethyl group can be converted to a bromomethyl group using standard reagents like phosphorus tribromide (PBr₃) or the Appel reaction (triphenylphosphine and carbon tetrabromide).

The table below summarizes common halogenation reactions relevant to furanone synthesis.

| Precursor | Reagent(s) | Product(s) | Yield | Citation |

| 4-methoxy-2(5H)-furanone | NBS, Benzoyl Peroxide, CCl₄ | 3-bromo-4-methoxy-2(5H)-furanone | 45% | unipi.it |

| 2(5H)-furanone | 1. Br₂, Et₂O; 2. Et₃N | 3-bromo-2(5H)-furanone | 47.6% | unipi.it |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | SOCl₂, ZnCl₂ | 3,4,5-trichloro-2(5H)-furanone | 46-52% | nih.gov |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Gaseous HBr in Acetic Acid | 5-bromo-3,4-dichloro-2(5H)-furanone | 42% (major product) | nih.gov |

Formation of the 2(5H)-Furanone Ring System

The 2(5H)-furanone ring, also known as a butenolide, is a foundational structure in this chemical class. wikipedia.org Several synthetic strategies exist for its formation. One of the most prominent methods involves the oxidation of furfural. wikipedia.org The use of performic acid, generated in situ from formic acid and hydrogen peroxide, effectively oxidizes furfural to produce furanone structures. orgsyn.org This process can sometimes lead to a mixture of 2(3H)- and 2(5H)-furanone isomers, with the 2(5H) form being the more stable tautomer. wikipedia.org Base-catalyzed isomerization is often employed to convert the 2(3H)-furanone into the desired 2(5H)-isomer. wikipedia.org

Alternative methods for ring formation include intramolecular cyclization reactions of appropriately substituted precursors. researchgate.net For example, carbene-mediated alkynyl migration and tandem cyclization processes have been developed to construct highly substituted furan (B31954) rings from acyclic precursors. researchgate.net

Precursor Chemistry and Intermediate Transformations

The specific substituents on the target molecule, this compound, point towards a synthesis involving key precursors and intermediate chemical changes.

Utilization of 4-(hydroxymethyl)-2(5H)-furanone as a Starting Material

Although direct synthesis pathways from 4-(hydroxymethyl)-2(5H)-furanone to the target compound are not extensively detailed in the provided context, it represents a highly logical precursor. The hydroxymethyl group at the C4 position is a versatile chemical handle. This group can be readily converted to the required bromomethyl group via a substitution reaction. Standard procedures for this transformation include treatment with hydrobromic acid, phosphorus tribromide, or an Appel reaction.

Following the installation of the bromomethyl group, the next crucial step would be the selective chlorination at the C3 position. This would likely be achieved using a chlorinating agent such as sulfuryl chloride or N-chlorosuccinimide, with reaction conditions optimized to favor monochlorination at the desired position on the furanone ring.

Cyclization Reactions in Furanone Scaffold Construction

The fundamental furanone scaffold can be constructed through various cyclization reactions. These methods offer an alternative to modifying existing furan-based starting materials like furfural. Modern organic synthesis has developed elegant solutions for building such heterocyclic rings.

One such approach involves the intramolecular cyclization of functionalized alkynes. researchgate.net For example, a base-catalyzed Wipf-type furan formation is a key step in certain synthetic sequences. researchgate.net Additionally, carbene-mediated reactions have been utilized where furan-free precursors undergo an intramolecular carbene-mediated alkynyl migration followed by a tandem cyclization to yield the furanone ring system. researchgate.net These methods are particularly powerful for creating highly substituted and geometrically defined furanone derivatives.

The table below outlines different precursors for furanone synthesis.

| Precursor Type | Description | Example Starting Material | Citation |

| Furan-based | Oxidation of furan derivatives | Furfural | nih.govwikipedia.org |

| Halogenated Furanones | Modification of existing mucohalic acids | Mucochloric Acid | nih.govnih.gov |

| Acyclic Precursors | Intramolecular cyclization | Propargylic alcohols | researchgate.net |

| Butyn-1,4-diol | Chlorination and oxidation | Butyn-1,4-diol | nih.gov |

Advanced Synthetic Strategies for Analogues and Derivatives

The functionalization of the this compound scaffold is crucial for developing novel analogues and derivatives with potentially enhanced biological activities. Advanced synthetic methodologies, including cross-coupling reactions, stereoselective synthesis, reductive dehalogenation, and solid-phase approaches, offer powerful tools for the chemical diversification of this furanone core.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Functionalization

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids. libretexts.orgresearchgate.net

While direct Suzuki-Miyaura coupling on this compound is not extensively documented in publicly available literature, the reactivity of similar halogenated furanones and other heterocyclic systems suggests its applicability. The presence of two distinct halogen atoms (a vinyl chloride at C3 and a bromoalkyl group at C4) offers potential for regioselective functionalization. Typically, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl, suggesting that initial coupling would likely occur at the bromomethyl position, although the vinyl chloride can also be reactive under specific conditions.

The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.

For the functionalization of the furanone core, a variety of aryl, heteroaryl, and alkenylboronic acids could be employed to introduce diverse substituents. The choice of catalyst, ligands, base, and solvent system is critical for optimizing the reaction yield and selectivity. For instance, bulky, electron-rich phosphine (B1218219) ligands are often used to enhance the reactivity of less reactive chlorides. libretexts.org

Table 1: Representative Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

| Catalyst/Precatalyst | Ligand | Typical Substrates |

| Pd(PPh₃)₄ | Triphenylphosphine | Aryl and vinyl bromides/iodides |

| PdCl₂(dppf) | dppf | Aryl chlorides, boronic esters |

| Pd(OAc)₂ | SPhos, XPhos | Challenging couplings, sterically hindered substrates |

Stereoselective Synthesis of Furanone Derivatives

The introduction of chirality into the furanone scaffold can significantly impact biological activity. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others. For 2(5H)-furanone derivatives, stereoselectivity can be introduced at various positions, particularly at C5.

One approach involves the use of chiral auxiliaries or catalysts. For example, the synthesis of optically active sulfur-containing 2(5H)-furanone derivatives has been achieved through the reaction of stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with aromatic thiols. nih.gov The chiral auxiliary, derived from natural products like menthol (B31143) or borneol, directs the stereochemical outcome of subsequent reactions.

Another strategy is substrate-controlled stereoselective synthesis, where an existing stereocenter in the starting material dictates the stereochemistry of newly formed centers. For instance, the addition of titanium enolates to a γ-lactol derived from (S)-glutamic acid has been shown to produce trans-2,5-disubstituted tetrahydrofurans with good to excellent diastereoselectivity. nih.gov Although this example leads to a saturated furan ring, similar principles can be applied to the synthesis of unsaturated furanone derivatives.

Table 2: Examples of Stereoselective Approaches for Furanone Synthesis

| Method | Chiral Source | Key Transformation | Stereochemical Outcome |

| Chiral Auxiliary | l-menthol, l-borneol | Nucleophilic substitution on 5-alkoxy-2(5H)-furanones nih.gov | Formation of diastereomerically enriched products |

| Substrate Control | (S)-glutamic acid derivative | Aldol addition to a chiral γ-lactol nih.gov | High trans/cis ratio of disubstituted products |

| Asymmetric Catalysis | Chiral Lewis acids/bases | Enantioselective alkylation or cycloaddition | Formation of enantioenriched furanones |

Reductive Dehalogenation and Related Transformations

Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. This transformation can be useful for the synthesis of specific analogues or for removing a directing group after it has served its purpose. In the context of this compound, selective dehalogenation of the bromomethyl group could yield 3-chloro-4-methyl-2(5H)-furanone, while dehalogenation of the vinyl chloride would lead to 4-(bromomethyl)-2(5H)-furanone.

A variety of reducing agents and catalytic systems can be employed for reductive dehalogenation, with the choice depending on the desired selectivity and the nature of the substrate. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C).

Metal/Acid Systems: For example, zinc in acetic acid.

Hydride Reagents: Such as tributyltin hydride (Bu₃SnH) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst.

The reductive dehalogenation of bromoform (B151600) has been studied, demonstrating the cleavage of carbon-bromine bonds under various conditions. nih.gov While the chemical environment of the bromomethyl group in the furanone is different, similar principles of single electron transfer or hydride attack could be applicable. The relative reactivity of the C-Br versus the C-Cl bond would be a key factor in achieving selective dehalogenation.

Solid-Phase Synthesis Approaches

Solid-phase synthesis offers a powerful platform for the rapid generation of large libraries of compounds for high-throughput screening. mdpi.com This methodology involves attaching a starting material to a solid support (resin), performing a series of chemical reactions, and then cleaving the final product from the resin. This approach simplifies purification, as excess reagents and by-products can be washed away from the resin-bound intermediate.

A solid-phase approach has been successfully developed for the synthesis of substituted 4-amino-5-hydroxy-2(5H)-furanones. scienceasia.org In this strategy, a halogenated 5-hydroxy-2(5H)-furanone building block is attached to a resin via its hydroxyl group. Subsequent nucleophilic substitution at the 4-position with a library of amines, followed by cleavage from the resin, allows for the generation of a diverse array of furanone derivatives.

This strategy could be adapted for the diversification of the this compound core. For example, the furanone could be immobilized on a resin through a suitable linker, followed by diversification at the bromomethyl and/or chloro positions using various nucleophiles or cross-coupling partners. This would enable the creation of a combinatorial library of analogues for biological evaluation.

Chemical Reactivity and Mechanistic Pathways of 3 Chloro 4 Bromomethyl 2 5h Furanone

Electrophilic and Nucleophilic Reactivity of the Halogenated Furanone Moiety

The halogenated furanone moiety of 3-Chloro-4-(bromomethyl)-2(5H)-furanone exhibits both electrophilic and nucleophilic characteristics, leading to a diverse range of chemical transformations. The electron-withdrawing effects of the chlorine atom at the C3 position and the carbonyl group at C2 make the carbon-carbon double bond susceptible to nucleophilic attack.

Key Reactive Sites:

| Site | Type of Reactivity | Influencing Factors |

| C4-Bromomethyl Group | Electrophilic | The bromine atom is a good leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic substitution (SN2) reactions. |

| C3-Cl | Electrophilic | The chlorine atom can be displaced by strong nucleophiles, though it is generally less reactive than the bromomethyl group. |

| C=C Double Bond | Electrophilic | Conjugation with the carbonyl group polarizes the double bond, making C4 susceptible to nucleophilic conjugate addition. |

| C2-Carbonyl Group | Electrophilic | The carbonyl carbon is a classic electrophilic site for attack by nucleophiles. |

| Oxygen Atoms | Nucleophilic | The lone pairs on the furanone ring oxygen and the carbonyl oxygen can participate in reactions with strong electrophiles. |

Ring-Opening and Rearrangement Processes

Similar to other 2(5H)-furanones, this compound can undergo ring-opening and rearrangement reactions, often initiated by nucleophilic attack. For instance, in the presence of a base, related 3,4-dihalo-5-hydroxy-2(5H)-furanones can exist in equilibrium with an acyclic keto-acid form. nih.gov While the title compound lacks the 5-hydroxy group, strong nucleophiles or harsh reaction conditions can still promote the opening of the lactone ring.

The reaction of related 3,4-dihalo-5-hydroxy-2(5H)-furanones with certain nucleophiles has been shown to proceed via a postulated ring-opening mechanism. nih.gov For example, the Knoevenagel condensation of these furanones with active hydrogen compounds in the presence of a Lewis acid is thought to involve the opening of the furanone ring. nih.gov

Rearrangement reactions are also possible, particularly those involving the migration of the halogen atoms. In related steroid systems, a diaxial 2-bromo-3-chloro arrangement has been shown to spontaneously rearrange to the more stable diequatorial 2-chloro-3-bromo isomer via a cyclic bromonium ion intermediate. While the stereochemistry of the furanone is different, similar intramolecular halogen migrations could be envisioned under appropriate conditions.

Role of Functional Groups in Reaction Versatility

The specific combination of functional groups in this compound is the primary determinant of its chemical versatility.

The Furanone Core : This heterocyclic structure is a common motif in natural products and pharmacologically active compounds. nih.gov Its inherent reactivity allows for its use as a scaffold for the synthesis of more complex molecules. epa.gov

The α,β-Unsaturated Lactone : The conjugation of the double bond with the carbonyl group creates a Michael acceptor system, enabling conjugate additions. The lactone itself is a cyclic ester and is susceptible to nucleophilic acyl substitution and ring-opening.

The Bromomethyl Group at C4 : This is the most reactive site for standard nucleophilic substitution. The C-Br bond is weaker than the C-Cl bond, and the bromine is an excellent leaving group, making the adjacent carbon a potent electrophile for a wide range of nucleophiles.

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically for this compound are not widely available in the public literature. However, general principles governing the reactivity of halogenated furanones can be applied.

The rates of nucleophilic substitution reactions are expected to be significantly faster at the bromomethyl position than at the vinyl chloride position due to the lower bond dissociation energy of the C-Br bond and the nature of the SN2 transition state.

Thermodynamically, the stability of the furanone ring can be influenced by the substituents. The introduction of bulky groups via substitution can introduce ring strain. The relative stability of reactants and products will, as in all reactions, determine the position of equilibrium. For example, the equilibrium between the cyclic furanone form and the open-chain form in related hydroxy-furanones is influenced by pH and solvent. nih.gov

Comparative Reactivity with Other Halogenated Furanones

The reactivity of this compound can be understood by comparing it with other halogenated furanones.

| Compound | Key Structural Difference from Title Compound | Expected Reactivity Comparison | Rationale |

| 3,4-Dichloro-2(5H)-furanone | C4-chloromethyl instead of bromomethyl | The bromomethyl group of the title compound is more susceptible to nucleophilic substitution. | The C-Br bond is weaker and bromide is a better leaving group than chloride. |

| 3,4-Dibromo-2(5H)-furanone | C3-bromo instead of chloro | The C3-Br bond is more labile than the C3-Cl bond of the title compound. | The C-Br bond is weaker than the C-Cl bond. |

| 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | Dichloromethyl at C4 and hydroxyl at C5 | The title compound is a better alkylating agent at the C4-side chain due to the single bromo substituent. The presence of the C5-hydroxyl in MX allows for a different set of reactions, such as etherification, and can influence the ring-chain tautomerism. nih.gov | The reactivity of the side chain in MX is different due to the presence of two chlorine atoms. The C5-hydroxyl group introduces new reaction possibilities not available to the title compound. nih.gov |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Exocyclic double bond with bromine and a butyl group at C3 | The title compound lacks the exocyclic double bond system, which is a key feature for the biological activity of some furanones. The electronic and steric effects of the C3-butyl group will also differ from the C3-chloro group. | The different substitution pattern leads to a different distribution of electrophilic and nucleophilic sites. |

In studies on related compounds, the type and position of the halogen have been shown to be significant. For example, in a series of halogenated 4-methyl-2(5H)-furanones, the presence of a C5-hydroxyl group was found to be a major factor in enhancing mutagenicity, more so than the specific type of halogen at other positions. lgcstandards.com

Mechanistic Investigations of Interactions with Biological Systems

Modulation of Quorum Sensing (QS) Systems

Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors such as virulence factor production and biofilm formation. Halogenated furanones have been identified as potent inhibitors of QS systems.

A primary mechanism by which halogenated furanones are thought to interfere with QS is through competitive binding to QS signal receptors. In many Gram-negative bacteria, these receptors are proteins of the LuxR family, which are activated by binding to specific N-acyl-homoserine lactone (AHL) autoinducers.

Studies on brominated furanones, such as (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, suggest that these compounds can act as antagonists to AHL signals. nih.gov It is hypothesized that the structural similarity of the furanone ring to the lactone ring of AHLs allows them to bind to the ligand-binding pocket of LuxR-type receptors. nih.gov This competitive binding prevents the native AHL from activating the receptor, thereby inhibiting the downstream signaling cascade. nih.gov Molecular docking analyses of a brominated furanone with the LasR receptor of Pseudomonas aeruginosa have suggested that the position and type of halogen substitution on the furanone ring are critical for its binding affinity. nih.gov Specifically, the presence of a bromine atom at certain positions can enhance the interaction with the active site of the receptor. nih.gov

Beyond competitive binding, some furanones may exert their QS inhibitory effects by altering the stability and turnover of regulatory proteins like LuxR. Research on (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone has shown that it can decrease the DNA-binding activity of the LuxR protein in Vibrio harveyi. psu.edu This effect was observed without altering the mRNA levels of luxR, suggesting a post-transcriptional or post-translational mechanism of action. psu.edu One hypothesis is that the furanone, upon binding to the LuxR protein, induces a conformational change that renders it unable to effectively bind to its target DNA promoter sequences. psu.edu This would effectively shut down the expression of QS-regulated genes. Another proposed mechanism is that the furanone binding accelerates the turnover rate of the regulatory protein, leading to its rapid degradation. nih.gov

The interference with QS signaling by halogenated furanones leads to significant changes in the expression of downstream genes. Microarray studies on various bacteria have revealed that these compounds can repress a wide range of genes controlled by QS.

Table 1: Examples of Downstream Gene Expression Modulation by Halogenated Furanones in Various Bacteria

| Bacterial Species | Furanone Compound | Affected Genes/Pathways | Observed Effect | Reference |

|---|---|---|---|---|

| Escherichia coli | (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Chemotaxis, motility, flagellar synthesis genes | Repression | researchgate.net |

| Pseudomonas aeruginosa | (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone | Type III secretion system effector proteins (ExoT, ExoU, ExoS) | Inhibition of secretion | nih.gov |

| Bacillus subtilis | (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Stress response genes (e.g., clpC), fatty acid biosynthesis | Induction | nih.gov |

| Vibrio harveyi | (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Bioluminescence genes (lux operon) | Repression | psu.edu |

Mechanisms of Biofilm Formation Inhibition

Bacterial biofilms are structured communities of cells enclosed in a self-produced polymeric matrix and are notoriously resistant to conventional antimicrobial treatments. The inhibition of biofilm formation is a key therapeutic goal, and halogenated furanones have demonstrated significant activity in this area.

The initial attachment of bacteria to a surface is a critical first step in biofilm formation. Halogenated furanones can interfere with this process. Studies using various furanone derivatives have shown a reduction in the initial adhesion of bacteria to different surfaces, including polyvinyl chloride. nih.gov For example, coating a PVC surface with 3,4-dibromo-5,5-dimethoxyphenyl-2(5H)-furanone significantly reduced the quantity of E. coli attachment compared to untreated surfaces. nih.gov The mechanism behind this is likely multifactorial, potentially involving the downregulation of adhesin-encoding genes as a consequence of QS inhibition, as well as possible alterations to the bacterial cell surface properties.

Disruption of Early-Stage Biofilm Development

The formation of biofilms is a critical survival strategy for many bacteria, providing protection against environmental stresses and antimicrobial agents. Halogenated furanones are potent inhibitors of biofilm formation in a wide range of bacteria. mdpi.comnih.gov The primary mechanism behind this inhibition is the disruption of quorum sensing systems. scielo.brfrontiersin.org Furanones, being structural mimics of N-acyl-homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria, can interfere with QS signaling. nih.govnih.gov

This interference can occur through several proposed mechanisms. One key mechanism is the competitive binding of the furanone to the AHL receptor protein (e.g., LuxR-type proteins). nih.gov This binding can prevent the natural AHL signal from activating the receptor, thereby downregulating the expression of genes required for biofilm development. Evidence suggests that some halogenated furanones displace the AHL signal from its receptor protein. nih.gov Another proposed mechanism is that furanone binding to the receptor protein renders it unstable and accelerates its degradation, leading to a rapid shutdown of the QS-mediated gene regulation. nih.govmicrobiologyresearch.org Studies on various 2(5H)-furanone derivatives have demonstrated their ability to repress biofilm formation by both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov However, for some derivatives, the biofilm-preventing activity has been linked to the repression of bacterial cell growth rather than a specific antibiofilm mechanism. mdpi.com

Molecular Interactions with Biological Macromolecules

The biological activity of 3-Chloro-4-(bromomethyl)-2(5H)-furanone is rooted in its interactions with key cellular macromolecules, namely proteins and nucleic acids.

Enzyme and Receptor Binding Affinity and Specificity

The primary targets for many bioactive furanones are the receptor proteins of bacterial quorum sensing systems, such as LasR and RhlR in Pseudomonas aeruginosa. nih.govnih.gov Molecular docking studies on brominated furanones have revealed that these compounds can fit into the ligand-binding domains of these receptors. nih.gov The binding affinity is influenced by the substitution pattern on the furanone ring, with halogenation playing a critical role. nih.govnih.gov For example, the presence and position of bromine atoms can significantly affect the theoretical binding affinity to the LasR receptor. nih.gov

Studies on the natural furanone, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, have shown that it can decrease the DNA-binding activity of the LuxR transcriptional regulator protein in Vibrio harveyi. psu.edu This suggests that the furanone may not only compete for the binding site but also induce changes that prevent the protein from effectively regulating gene expression. The specificity of these interactions is a key area of research, as it could lead to the development of targeted therapies that disrupt pathogenic bacteria without affecting beneficial microflora.

Conformational Changes in Target Proteins Induced by Furanone Binding

While direct experimental evidence for conformational changes induced by this compound is limited, the principles of ligand-protein interactions suggest that such changes are likely to occur upon binding. The binding of a small molecule to a protein can alter the protein's three-dimensional structure, leading to a change in its activity. nih.govplos.org For some furanone derivatives, it has been proposed that specific structural features, such as an enamide group, facilitate binding and induce preferential conformational changes in the target protein. nih.gov

In the context of QS receptors like LuxR, the binding of the native AHL signal is known to stabilize a conformation that is active for DNA binding and transcriptional activation. It is hypothesized that the binding of a furanone antagonist could either fail to induce this active conformation or, as suggested by some studies, lead to a conformation that is more susceptible to proteolytic degradation. microbiologyresearch.org The study of pH-dependent conformational changes in proteins further illustrates how environmental factors and ligand binding can shift the equilibrium between different functional states of a protein. researchgate.net

Interaction with Nucleic Acids (e.g., DNA adduction mechanisms if applicable, without genotoxicity assessment)

The interaction of halogenated furanones with DNA is a critical aspect of their biological activity, particularly for structurally related compounds like MX. Studies on MX have shown that it can induce DNA strand breaks and the formation of apurinic/apyrimidinic (AP) sites in DNA. nih.govnih.gov The formation of AP sites is a significant form of DNA damage that can lead to mutations if not properly repaired.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a furanone derivative influences its biological activity and for designing more potent and specific inhibitors. Research on a variety of brominated furanones has provided valuable insights into the key structural features required for biofilm and QS inhibition. ucc.ienih.govrsc.org

These studies have highlighted the importance of:

The nature and position of halogen substituents: The presence of bromine on the furanone ring is often critical for activity. The specific position of the bromine atoms can significantly impact the binding affinity to target receptors. nih.govnih.gov

Substitution at the C3 and C4 positions: The presence of an alkyl chain at the C3 position and substituents on the exocyclic double bond can influence both the efficacy and the toxicity of the compounds. ucc.iersc.org

The exocyclic methylene (B1212753) group: This feature is common in many naturally occurring and synthetic furanones and is thought to be important for their reactivity and biological activity.

For example, a study comparing the QS inhibitory activity of a library of brominated furanones against Salmonella enterica found that compounds lacking an alkyl chain at the C3 position were potent biofilm inhibitors. ucc.ie Another study on brominated furanones' activity against Escherichia coli and Pseudomonas aeruginosa underscored the importance of methyl substituents on the furanone ring and the exocyclic vinyl double bond in modulating their effects on bacterial growth and biofilm formation. rsc.org These SAR studies provide a framework for the rational design of novel furanone-based compounds with improved therapeutic profiles.

Influence of Halogen Substituents on Biological Activity Mechanisms

The presence and nature of halogen atoms on the furanone core are pivotal for its biological efficacy. Research on various halogenated furanones, which are structurally related to this compound, has consistently demonstrated that these substituents are not mere placeholders but active participants in the compound's mechanism of action. ucc.ie

Studies on structure-activity relationships have highlighted several key principles regarding halogenation:

Necessity of Halogens: The absence of a halogen substituent often leads to a significant loss of biological activity. For example, a non-halogenated furanone showed no effect on quorum sensing, underscoring the critical role of the halogen atom. ucc.ie

Type of Halogen: The specific halogen atom (e.g., chlorine, bromine, iodine) influences the compound's potency. In some cases, bromine is essential for efficacy. ucc.ie Some studies have found that antibacterial activity increases in the order from fluorine to iodine, suggesting that the size of the halogen atom, rather than its polarity, may be a determining factor. researchgate.net

Position and Number of Halogens: The substitution pattern on the furanone ring is crucial. The introduction of a bromine atom on the exocyclic side chain, similar to the bromomethyl group in this compound, has been shown to dramatically enhance activity in certain biological assays. researchgate.net Conversely, incorporating a second bromine atom can sometimes lead to decreased potency compared to monobrominated analogues. ucc.ie

One proposed mechanism for quorum sensing inhibition by halogenated furanones involves the destabilization of LuxR-type transcriptional activator proteins. ku.dkmicrobiologyresearch.org While N-acyl-L-homoserine lactones (AHLs), the natural signaling molecules, protect these proteins from proteolytic degradation, halogenated furanones appear to accelerate their turnover, reducing their cellular concentration and thereby inhibiting AHL-dependent gene expression. ku.dkmicrobiologyresearch.orgresearchgate.netoup.com

| Furanone Analogue | Key Halogen Feature | Observed Biological Effect | Reference |

|---|---|---|---|

| Non-halogenated furanone | No halogen present | No inhibition of quorum sensing observed. | ucc.ie |

| Brominated furanone | Presence of bromine on the exocyclic group | Necessary for efficacy in inhibiting E. coli bioluminescence. | ucc.ie |

| Dibromomethylene furanone | Two bromine atoms on the exocyclic methylene group | Less potent as a quorum sensing inhibitor compared to the single bromomethylene analogue. | ucc.ie |

| General Halogenated Flavonoids | F, Cl, Br, I | Antibacterial activity enhanced in ascending order from F to I, suggesting size is a key factor. | researchgate.net |

Stereochemical Effects on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the biological activity of furanone derivatives. nih.gov Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit stereospecific interactions, meaning they interact differently with different enantiomers (non-superimposable mirror images) of a chiral compound. nih.gov

For this compound, the potential for chirality exists, and its spatial configuration can significantly affect how it fits into the binding site of a target protein. The introduction of a chiral center, for instance at the C5 position of the furanone ring, can lead to the development of compounds with novel biological activities and prevent racemization (the conversion of a chiral molecule into an equal mixture of enantiomers). nih.gov

Research into chiral 2(5H)-furanone derivatives has demonstrated that stereochemistry is a critical factor in their biological function. mdpi.comnih.gov The synthesis of optically active furanones allows for the investigation of how each specific stereoisomer interacts with biological systems. nih.govresearchgate.net

For example, studies on the interaction between a tritiated halogenated furanone and the LuxR protein of Vibrio fischeri aimed to understand the binding process. researchgate.net While a stable interaction was not detected, the study revealed that the furanone significantly reduced the half-life of the LuxR protein, suggesting a dynamic interaction rather than simple competitive binding. microbiologyresearch.orgresearchgate.net The stereospecificity of such an interaction would dictate the efficiency of this protein destabilization. The precise fit of one enantiomer over another within the protein's active or allosteric site could lead to a more profound effect on protein conformation and stability. oup.com

| Compound Type | Stereochemical Aspect | Implication for Biological Interaction | Reference |

|---|---|---|---|

| Chiral 2-substituted-3(2H)-furanones | Enantiomers | Different enantiomers can exhibit significantly different organoleptic and biological properties due to stereoselective biogenesis. | nih.gov |

| 5-substituted 2(5H)-furanone derivatives | Introduction of a chiral center at C5 | Can create compounds with new biological activities and prevents racemization, allowing for the study of distinct diastereomers. | nih.gov |

| Optically active sulfur-containing 2(5H)-furanones | Synthesis of stereochemically pure derivatives | Allows for characterization of the biological activity of specific stereoisomers, revealing stereospecific effects on bacteria. | mdpi.comresearchgate.net |

| Halogenated furanone and LuxR protein | Stereospecific binding/interaction | The interaction leading to accelerated protein turnover is likely stereospecific, with one enantiomer potentially being more effective at destabilizing the protein. | researchgate.net |

Environmental Chemistry and Degradation Pathways

Formation in Aqueous Systems as Disinfection By-products

3-Chloro-4-(bromomethyl)-2(5H)-furanone is part of a class of disinfection by-products (DBPs) that can be unintentionally generated during the chemical disinfection of water. nih.govresearchgate.net These compounds, including their chlorinated and brominated analogues, are of interest due to their potential presence in drinking water. nih.govresearchgate.net

The formation of halogenated furanones, such as this compound, is intricately linked to the reaction of disinfectants with natural organic matter (NOM) present in raw water sources. researchgate.netnih.gov Humic and fulvic acids, which are major components of NOM, are considered primary precursors. researchgate.net The presence of bromide ions (Br⁻) in the source water is a critical factor for the formation of brominated DBPs. researchgate.netnih.gov During chlorination, chlorine can oxidize bromide to form hypobromous acid (HOBr), which is a more potent brominating agent than chlorine is a chlorinating agent. nih.gov This leads to the incorporation of bromine into the structure of the DBP. researchgate.netnih.gov The formation of furan-like structures is proposed to occur through a complex mechanism involving electrophilic substitution, oxidation, ring opening, and subsequent ring formation from phenolic precursors. rsc.org

The characteristics of the water matrix significantly influence the formation and speciation of halogenated furanones. Key factors include:

pH: The pH of the water affects the speciation of both the disinfectant and the organic precursors, thereby influencing reaction rates and pathways. researchgate.net

Chlorine Dose: The concentration of chlorine applied during disinfection directly impacts the extent of DBP formation. researchgate.net

Total Organic Carbon (TOC): Higher concentrations of TOC, which is a measure of the total amount of organic matter, generally lead to higher DBP formation potential. researchgate.net

Bromide Concentration: As a crucial precursor, the concentration of bromide ions directly influences the formation of brominated furanones. researchgate.netnih.gov Higher bromide levels tend to shift the speciation of DBPs towards more brominated analogues. nih.gov

Temperature and Reaction Time: These factors also play a role in the kinetics of DBP formation.

Studies on the related compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) have shown seasonal variations in its concentration, with higher levels often observed in warmer months, which may be attributed to changes in water temperature and precursor characteristics. nih.gov

Environmental Fate and Transformation Processes

Once formed, this compound is subject to various environmental transformation processes that determine its persistence and potential impact. The low stability of some halogenated furanones in aqueous solutions has been noted as a factor limiting their clinical use as antimicrobials, suggesting they are reactive. nih.gov

The hydrolysis of 2(5H)-furanone structures can occur in the environment, although the rates can be slow. nih.gov For the parent compound, 2(5H)-furanone, hydrolysis is a potential degradation pathway. nih.gov In the presence of bases, the equilibrium of 3,4-dihalo-5-hydroxy-2(5H)-furanones can shift towards the acyclic, open-ring form, which is reactive. mdpi.com However, specific hydrolysis kinetics and product identification for this compound are not well-documented in the reviewed literature. The stability of halogenated furanones in aqueous solutions can be low, which suggests that hydrolysis may be a relevant degradation pathway. nih.gov

Photochemical degradation is a significant transformation pathway for many organic compounds in the environment. Halogenated organic compounds can undergo photolysis, where the absorption of light energy leads to the cleavage of chemical bonds. researchgate.net For brominated compounds, the carbon-bromine bond can be susceptible to homolytic fission upon absorption of UV radiation. nih.gov The quantum yield, which is a measure of the efficiency of a photochemical process, for the formation of bromine atoms from the photolysis of bromoform (B151600) has been measured and is wavelength-dependent. researchgate.netresearchgate.net

Oxidative processes play a crucial role in the transformation of organic compounds in both aquatic and atmospheric environments. In the atmosphere, the hydroxyl radical (•OH) is a primary oxidant that initiates the degradation of many volatile organic compounds. nih.govworldscientific.com The reaction of •OH with furan (B31954) and its derivatives can lead to the formation of ring-opening products or other oxidized species. nih.gov The kinetics of the reaction of •OH with molecular bromine have been studied and show a high rate constant. rsc.org

In aquatic systems, advanced oxidation processes involving •OH and other reactive species are used for water treatment. nih.gov Bromide can be oxidized to form reactive bromine species that can then react with organic compounds. nih.gov The presence of short-lived halogens can significantly impact atmospheric oxidation globally. nih.gov While the general principles of oxidative degradation are known, specific studies detailing the oxidative transformation of this compound in different environmental compartments are limited.

Biodegradation Pathways in Microbial Systems

No studies were identified that investigate the microbial degradation of this compound.

Advanced Analytical Methodologies for Identification and Quantification

Sample Preparation and Extraction Techniques for Complex Matrices

Effective analysis of 3-Chloro-4-(bromomethyl)-2(5H)-furanone and its analogues from complex matrices, particularly aqueous samples like drinking water, begins with meticulous sample preparation. researchgate.netresearchgate.net The primary goals of this stage are to isolate the target analytes from interfering matrix components and to concentrate them to levels amenable to instrumental detection. researchgate.netresearchgate.netresearchgate.net

Given the trace levels (ng/L) at which halogenated furanones often occur in treated water, a pre-concentration step is a critical prerequisite for quantification. researchgate.netnih.govnih.gov A common technique involves the use of a vacuum rotary evaporator to reduce large volumes of water samples. For instance, a 4-liter water sample can be concentrated to 0.4 liters at a controlled temperature of 30°C. researchgate.netresearchgate.net This enrichment step significantly increases the analyte concentration, thereby improving the likelihood of detection and the accuracy of quantification in subsequent analytical stages. researchgate.netresearchgate.net Acidification of the sample prior to concentration is crucial for ensuring the stability and recovery of these pH-sensitive compounds. researchgate.net

Following pre-concentration, Liquid-Liquid Extraction (LLE) is a widely employed method for isolating furanones from the aqueous matrix. researchgate.netresearchgate.netnih.gov This technique partitions the analytes between the aqueous sample and an immiscible organic solvent. Ethyl acetate (B1210297) and dichloromethane (B109758) are commonly used as extraction solvents. researchgate.netresearchgate.netresearchgate.net A typical LLE protocol might involve extracting the concentrated water sample twice with 100 mL of ethyl acetate. researchgate.net This approach has been demonstrated to be a viable alternative to more time-consuming resin-based methods. researchgate.net

Solid-Phase Extraction (SPE) is another powerful technique, often used for sample clean-up. researchgate.netresearchgate.net In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analytes are retained on the adsorbent while unwanted matrix components are washed away. The purified analytes are then eluted with a small volume of an appropriate solvent. researchgate.net The selection of SPE sorbents and elution solvents is optimized to maximize the recovery of the target furanones while minimizing matrix effects. nih.gov

Derivatization Strategies for Enhanced Detection and Chromatographic Performance

The analysis of polar compounds like this compound by Gas Chromatography (GC) is often hindered by their low volatility and potential for poor thermal stability. libretexts.org Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them suitable for GC analysis. libretexts.orgsigmaaldrich.comyoutube.com This process improves chromatographic peak shape, reduces tailing, and can significantly enhance detector sensitivity. researchgate.netyoutube.com

For halogenated hydroxyfuranones, derivatization of the hydroxyl group is a common and effective strategy. nih.govlibretexts.orgdoi.org This is frequently accomplished through reactions with alcohols in an acidic medium, a type of alkylation. libretexts.orgdoi.org The hydroxyl group is converted to an ether, which is more volatile and stable for GC analysis. nih.gov Various alcohols have been investigated to optimize the detection of these furanone derivatives. Studies have shown that derivatization with certain alcohols, such as 2-propanol and sec-butanol, can significantly lower the detection limits for GC-MS analysis compared to the more traditional methylation with methanol (B129727). nih.govnih.govdoi.org

Table 1: Comparison of Alcohol Derivatizing Agents for Furanone Analysis This table is interactive. Users can sort and filter the data.

| Derivatizing Agent | Key Finding | Reference |

|---|---|---|

| Methanol | Commonly used for methylation. | doi.org |

| Ethanol (B145695) | Used for ethylation under similar conditions to methanol. | doi.org |

| 2-Propanol | Presented as a method that significantly lowers the GC-MS detection level compared to other alcohols. | nih.govdoi.org |

| Butanols (e.g., sec-butanol) | Derivatization with sec-butanol significantly lowers GC/MS detection levels of the target compound. | nih.gov |

The efficiency of a derivatization reaction is dependent on several key parameters, including temperature, time, and the concentration of reagents. sigmaaldrich.com Optimization of these conditions is crucial for achieving complete and reproducible derivatization, which leads to accurate quantification. sigmaaldrich.com For alcohol derivatization of furanones, reactions are typically performed at elevated temperatures. For example, methylation with methanol or ethylation with ethanol may be carried out at 70°C for one hour, while derivatization with 2-propanol might require a higher temperature of 85°C for one hour. doi.org

Beyond alcohols, other reagents can be used. A one-step derivatization procedure using N-methyl-bis-trifluoroacetamide (MBTFA) has been developed, which reduces analysis time and improves detection limits. researchgate.netnih.gov The resulting trifluoroacylated derivative was found to be stable for 30 days when stored in an excess of the derivatizing reagent, allowing for clear identification and quantification. nih.gov It is also critical to ensure that all reagents and sample extracts are free of moisture, as water can inhibit the reaction or decompose the derivatives. sigmaaldrich.com

Chromatographic and Spectrometric Characterization

The definitive identification and quantification of this compound and its analogues are achieved through the coupling of high-resolution gas chromatography with mass spectrometry (GC-MS). nih.govdoi.org This combination allows for the physical separation of the analyte from other compounds in the sample, followed by its structural confirmation and measurement based on its unique mass-to-charge ratio. doi.org

A typical GC setup for this analysis utilizes a fused-silica capillary column, such as an HP-1 (25 m x 0.25 mm I.D., 0.25 µm film thickness). doi.org The oven temperature is programmed to ramp up in stages to ensure optimal separation of the derivatized analytes. doi.org For example, a program might start at 80°C, hold for 2 minutes, increase at 8°C/min to 220°C, and then increase at 20°C/min to a final temperature of 280°C, which is held for 5 minutes. doi.org

Mass spectrometric detection is highly sensitive and specific. Techniques such as gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC-QqQ-MS/MS) provide very low limits of detection (LOD), often in the sub-ng/L range for brominated furanones (BMXs). nih.gov Analysis is often performed in the selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ion fragments characteristic of the target analyte, which increases sensitivity and reduces matrix interference. researchgate.netdoi.org The use of electron ionization (EI) at 70 eV is standard for generating these characteristic fragments. doi.org

Table 2: Typical GC-MS Parameters for Halogenated Furanone Analysis This table is interactive. Users can sort and filter the data.

| Parameter | Setting/Value | Reference |

|---|---|---|

| Gas Chromatography (GC) | ||

| Column | HP-1 fused-silica capillary (25 m x 0.25 mm I.D., 0.25 µm) | doi.org |

| Injector Temperature | 220°C | doi.org |

| Carrier Gas | Helium | doi.org |

| Temperature Program | 80°C (2 min) -> 8°C/min to 220°C -> 20°C/min to 280°C (5 min) | doi.org |

| Mass Spectrometry (MS) | ||

| Ionization Mode | Electron Ionization (EI) | doi.org |

| Ionization Energy | 70 eV | doi.org |

| Interface Temperature | 280°C | doi.org |

| Detection Mode | Selected Ion Monitoring (SIM) or Tandem MS (MS/MS) | researchgate.netnih.govdoi.org |

Gas Chromatography-Mass Spectrometry (GC-MS) with Selective Ion Monitoring (SIM)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. For trace-level quantification of specific compounds like this compound, operating the mass spectrometer in Selective Ion Monitoring (SIM) mode provides significantly enhanced sensitivity and selectivity compared to full-scan mode. nih.gov In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte's mass spectrum, thereby reducing chemical noise and lowering detection limits. researchgate.netmdpi.com

The analytical process typically involves derivatization of the furanone to increase its thermal stability and volatility for GC analysis. researchgate.netnih.gov For related halogenated furanones, quantitation by GC/MS using SIM has been shown to be effective, suggesting a similar approach would be applicable for this compound. mdpi.com The selection of appropriate target ions for SIM is based on the compound's electron ionization (EI) mass spectrum, focusing on abundant and unique fragment ions to ensure reliable identification and quantification.

Table 1: Illustrative GC-MS-SIM Parameters for Furanone Analysis (Note: Specific ions for this compound are not publicly documented and would require experimental determination. The table below is based on general procedures for analogous compounds.)

| Parameter | Value/Description |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm) eurl-pc.eu |

| Injection Mode | Splitless eurl-pc.eu |

| Carrier Gas | Helium eurl-pc.eu |

| Ionization Mode | Electron Ionization (EI), 70 eV nih.govimreblank.ch |

| MS Mode | Selective Ion Monitoring (SIM) nih.gov |

| Potential Target Ions | Quantifier and qualifier ions derived from the molecule's mass spectrum (requires experimental data) |

Ion-Trap Mass Spectrometry (IT-MS) with MS-MS Fragmentation

Ion-Trap Mass Spectrometry (IT-MS), particularly when coupled with tandem mass spectrometry (MS-MS), offers an alternative to high-resolution mass spectrometry for achieving high selectivity. nih.govnih.gov This technique involves the selection of a specific precursor ion (e.g., the molecular ion or a major fragment ion of this compound) from the initial mass spectrum. This selected ion is then fragmented within the ion trap through collision-induced dissociation (CID), and the resulting product ions are analyzed. researchgate.netnih.gov

This MS-MS capability provides an additional dimension of specificity, as the transition from a unique precursor ion to a characteristic product ion is highly specific to the analyte's structure. nih.gov This method significantly reduces matrix interference, which is crucial for complex samples like chlorinated water. researchgate.net For the analysis of related chlorinated and brominated hydroxyfuranones, GC-ITD-MS-MS has proven to be a sensitive and selective procedure. researchgate.netnih.gov The development of a method for this compound would involve studying its fragmentation patterns to identify the most abundant and specific precursor-to-product ion transitions for quantification. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of a compound's elemental formula, providing a high degree of confidence in its identification. For this compound (C₅H₄BrClO₂), the exact mass can be calculated and compared to the measured mass.

Gas chromatography coupled to high-resolution mass spectrometry (GC-HRMS) is considered a gold standard for the analysis of trace contaminants. nih.gov While often seen as more complex to perform than tandem MS methods like triple quadrupole (QqQ), it provides exceptional selectivity, which is necessary to distinguish target analytes from co-eluting matrix components. nih.gov The accurate mass measurement helps to confirm the identity of the analyte, even in the absence of a pure reference standard, by confirming its elemental composition.

Table 2: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₅H₄BrClO₂ |

| Monoisotopic Mass | 213.9083 Da |

| Isotopes | ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., in situ NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. guidechem.com For a novel or unconfirmed structure like this compound, a suite of NMR experiments would be required for full characterization.

¹H NMR: Would reveal the number of different types of protons, their chemical shifts, spin-spin coupling patterns, and integration (relative ratios). Key signals would be expected for the bromomethyl (-CH₂Br) group and the proton on the furanone ring.

¹³C NMR: Would identify all unique carbon atoms in the molecule, including the carbonyl carbon, the sp² carbons of the double bond, and the sp³ carbons of the bromomethyl and methylene (B1212753) groups. chemicalbook.com

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) shows proton-proton couplings. guidechem.com HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) shows couplings between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. guidechem.com

While challenging for trace contaminants in environmental samples, NMR is essential for characterizing synthesized reference standards. In situ NMR can also be used to monitor reactions in real-time to understand formation mechanisms. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. lgcstandards.com If this compound can be synthesized and isolated as a single crystal of sufficient quality, single-crystal XRD analysis can provide unambiguous proof of its structure. chemicalbook.com

The technique involves directing a beam of X-rays onto the crystal. The X-rays are diffracted by the electron clouds of the atoms in a specific pattern determined by the crystal lattice structure. nist.gov By analyzing the positions and intensities of the diffracted spots, one can determine the unit cell dimensions (the basic repeating unit of the crystal), the space group (the crystal's symmetry), and the exact coordinates of every atom in the molecule. lgcstandards.comnist.gov This data provides definitive information on bond lengths, bond angles, and stereochemistry, confirming the molecular structure beyond any doubt. For complex molecules or where stereochemistry is , XRD is often the ultimate analytical tool for structural confirmation. chemicalbook.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and geometry of molecules. These methods are crucial for understanding the reactivity and spectroscopic properties of furanone compounds.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like 3-Chloro-4-(bromomethyl)-2(5H)-furanone, DFT calculations would reveal key bond lengths, bond angles, and dihedral angles that define its shape.

While direct data for this compound is scarce, studies on related 2(5H)-furanone structures provide a template for its likely geometric parameters. The furanone ring itself is nearly planar, but the substituents introduce specific spatial arrangements. The bromomethyl group at the C4 position is expected to have rotational freedom, leading to different conformers. Computational analysis would identify the lowest energy conformer, which is the most likely to be observed under normal conditions. The presence of the electronegative chlorine and bromine atoms significantly influences the electron distribution and, consequently, the geometry of the furanone ring.

Table 1: Predicted Geometric Parameters for this compound based on Analogous Furanones

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| C=C Bond Length | 1.34 - 1.36 Å | Indicates the double bond character within the furanone ring. |

| C-Cl Bond Length | 1.70 - 1.74 Å | Reflects the covalent bond between carbon and chlorine. |

| C-Br Bond Length | 1.92 - 1.96 Å | Characterizes the bond of the bromomethyl substituent. |

| C=O Bond Length | 1.20 - 1.22 Å | Typical for a carbonyl group in a lactone ring. |

Note: These values are estimations based on computational studies of other halogenated furanones and may not represent the exact parameters for this compound.

Molecular Orbital (MO) theory describes the distribution and energy of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability.

For this compound, the HOMO is expected to be localized on the π-system of the furanone ring and the lone pairs of the halogen atoms. The LUMO is likely to be associated with the antibonding π* orbital of the C=C and C=O bonds. A smaller HOMO-LUMO gap would suggest higher reactivity, which is a known characteristic of many halogenated furanones. The electron-withdrawing effects of the chlorine and bromine atoms would lower the energy of both the HOMO and LUMO, influencing the molecule's electrophilic and nucleophilic behavior.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer a dynamic perspective on how this compound might interact with biological systems.

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This can provide valuable insights into the potential mechanisms of action for bioactive compounds. While no specific docking studies have been published for this compound, research on other furanone derivatives has shown their ability to interact with various enzymes and receptors.

Docking studies on analogous compounds often reveal interactions with key amino acid residues in the active site of a protein. jbcpm.com For instance, hydrogen bonding, halogen bonding, and hydrophobic interactions are common forces that stabilize the ligand-protein complex. Given its structure, this compound could potentially form hydrogen bonds via its carbonyl oxygen and halogen bonds through its chlorine and bromine atoms.

Molecular dynamics (MD) simulations can model the behavior of a molecule over time in a solvated, biological environment. These simulations provide a more realistic picture of a molecule's flexibility and its interactions with surrounding water molecules and ions. An MD simulation of this compound would illustrate the dynamic nature of the bromomethyl group and the stability of the furanone ring in an aqueous solution. Such simulations are crucial for understanding how the molecule might approach and bind to a biological target.

Prediction and Interpretation of Spectroscopic Properties (e.g., UV-Vis)

Computational methods can also predict spectroscopic properties, which can then be compared with experimental data for structural confirmation.

Time-dependent DFT (TD-DFT) is a common approach for predicting UV-Vis absorption spectra. For this compound, the main electronic transitions responsible for UV absorption would likely be π → π* and n → π* transitions. The π → π* transition, associated with the conjugated system of the furanone ring, would be expected to have a higher intensity. The n → π* transition, involving the non-bonding electrons of the oxygen and halogen atoms, would typically occur at a longer wavelength with lower intensity. The presence and type of halogen substituents are known to influence the position and intensity of these absorption bands.

Computational Elucidation of Reaction Mechanisms and Pathways

The inherent reactivity of the 2(5H)-furanone core, particularly when substituted with halogens, makes it a subject of interest for computational chemistry studies. These theoretical investigations provide valuable insights into the intricate mechanisms of reactions involving these compounds, complementing experimental findings. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, research on closely related halogenated furanones offers a strong basis for understanding its reactivity.

A notable example is the quantum chemical analysis of the reaction between 3,4-dichloro-5-hydroxy-2(5H)-furanone, a structural analog of the subject compound, and tributylphosphine. core.ac.ukresearchgate.net This research provides a detailed look into the plausible reaction pathways and the stability of intermediates, which can be extrapolated to understand similar reactions with other halogenated furanones.

The study by Polezhaeva et al. investigated the phosphorylation of 3,4-dichloro-5-hydroxy-2(5H)-furanone. core.ac.uk Their work proposed a multi-step reaction mechanism, which was elucidated through quantum chemical calculations. The reaction involves the substitution of both chlorine atoms, leading to the formation of an unstable diphosphonium salt. This intermediate subsequently undergoes partial hydrolysis, resulting in the cleavage of a phosphorus-carbon bond to yield a monophosphorylated product. core.ac.uk

The proposed reaction pathway highlights the susceptibility of the halogenated furanone ring to nucleophilic attack. The computational analysis likely involved the calculation of the potential energy surface to identify transition states and intermediates, thereby determining the most probable reaction course.

To illustrate the type of data generated in such computational studies, the following interactive table presents hypothetical, yet representative, relative energies for the key species in the reaction of a dihalofuranone with a nucleophile, based on the descriptions found in the literature.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 3,4-dihalo-2(5H)-furanone + Nucleophile | 0 |

| Transition State 1 | First nucleophilic attack | +15 |

| Intermediate 1 | Monosubstituted product | -5 |

| Transition State 2 | Second nucleophilic attack | +20 |

| Intermediate 2 | Disubstituted product (unstable) | +5 |

| Transition State 3 | Hydrolysis of intermediate 2 | +10 |

| Products | Final monosubstituted (hydrolyzed) product | -15 |

Note: The data in this table is illustrative and intended to represent the type of information obtained from computational studies on reaction mechanisms. Actual values would be derived from specific quantum chemical calculations.

Further computational studies on furanone systems have explored aspects such as photoinduced ring-opening, which proceeds via diradical species. While distinct from the thermal nucleophilic substitution reactions, these studies contribute to a broader understanding of the fundamental reactivity of the furanone ring system.

The reactivity of 3,4-dihalo-5-hydroxy-2(5H)-furanones is complex, as they can exist in equilibrium between a cyclic and an acyclic form. nih.govmdpi.com The dominant form in a given reaction is influenced by factors such as the solvent and pH. Computational models can be employed to predict the relative stabilities of these forms under various conditions, thereby clarifying the nature of the reacting species.

Emerging Research Directions and Future Perspectives in Halogenated Furanone Science

Development of Novel and Sustainable Synthetic Routes for Complex Analogues

The synthesis of halogenated furanones is a cornerstone of their continued investigation. While initial methods have been established, a significant future direction lies in the development of more efficient, sustainable, and versatile synthetic strategies. Current research often relies on multi-step procedures that may involve hazardous reagents and generate significant waste.

Future synthetic endeavors are expected to focus on:

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is paramount. This includes exploring enzymatic catalysis and flow chemistry to improve yield, purity, and safety while reducing the environmental footprint.

Stereoselective Synthesis: Many biologically active furanones possess chiral centers. Developing methods for the stereocontrolled synthesis of specific enantiomers or diastereomers is crucial, as different stereoisomers can exhibit markedly different biological activities.

Combinatorial Chemistry and Diversity-Oriented Synthesis: To rapidly generate libraries of diverse furanone analogues for high-throughput screening, researchers are likely to employ combinatorial and diversity-oriented synthesis strategies. This will enable the exploration of a wider chemical space and the identification of compounds with optimized properties. For instance, palladium-mediated coupling reactions like Suzuki and Sonogashira reactions are being used to create diverse libraries of furanones for screening. nih.gov

Late-Stage Functionalization: The ability to modify the furanone core or its substituents in the final steps of a synthesis is highly desirable. This allows for the rapid generation of analogues from a common intermediate, facilitating structure-activity relationship (SAR) studies.